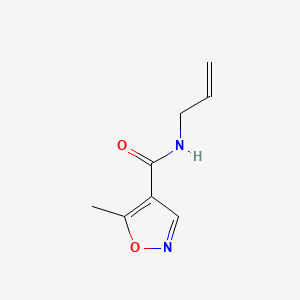

N-Allyl-5-methylisoxazole-4-carboxamide

Description

N-Allyl-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a 5-methylisoxazole core substituted at the 4-position with a carboxamide group, where the nitrogen of the amide is further modified with an allyl chain. Its IUPAC name is 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS: 951899-63-1) . This compound is synthesized via coupling reactions involving activated carboxylic acid intermediates and allylamine, utilizing reagents such as HATU or EDCl .

Properties

CAS No. |

167538-17-2 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 |

IUPAC Name |

5-methyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C8H10N2O2/c1-3-4-9-8(11)7-5-10-12-6(7)2/h3,5H,1,4H2,2H3,(H,9,11) |

InChI Key |

NBPJOMKKXIHSPG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=NO1)C(=O)NCC=C |

Synonyms |

4-Isoxazolecarboxamide,5-methyl-N-2-propenyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs involve modifications to the isoxazole core, carboxamide substituents, or aromatic moieties. Key comparisons include:

Substituent Variations on the Isoxazole Core

- 5-Methylisoxazole Derivatives: N-Allyl-5-methylisoxazole-4-carboxamide: Allyl group enhances hydrophobicity (logP ~2.1 estimated) compared to smaller alkyl groups. 9-(5-Amino-3-methylisoxazol-4-yl)-7-chloro-3,3-dimethyltetrahydro-1H-xanthen-1-one (11g): Chlorine and dimethyl groups increase molecular weight (MW: 358.8 g/mol) and melting point (mp: 217–218°C) . 9-(5-{[(2-Hydroxy-5-nitrophenyl)methyl]amino}-3-methylisoxazol-4-yl)-3,3-dimethyl-7-nitro-1H-naphthalen-1-one (12j): Nitro groups elevate mp (214–215°C) due to enhanced intermolecular dipole interactions .

Carboxamide Substitutions

- Allyl vs. Bulky substituents (e.g., benzyl or chlorophenyl groups) reduce solubility in polar solvents but improve thermal stability .

Physicochemical Properties

Key Observations :

- Molecular Weight : Increases with halogen (Cl, Br) or nitro substituents.

- Melting Points : Positively correlated with hydrogen-bonding groups (e.g., hydroxyl, nitro) and aromatic bulk. Allyl derivatives generally have lower thermal stability.

Spectroscopic and Analytical Data

- NMR Spectroscopy :

- Mass Spectrometry :

- Elemental Analysis: Minor discrepancies (<0.5%) between calculated and observed C/H/N values are common due to synthesis impurities, as seen in 12j (C: 58.6% calc. vs. 58.3% obs.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.